molecular formula C11H11NO2 B1311401 (2s)-Glycidyl indol-4-yl ether

(2s)-Glycidyl indol-4-yl ether

Cat. No. B1311401
M. Wt: 189.21 g/mol
InChI Key: CTWQPSSVUYPWOM-QMMMGPOBSA-N
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Description

(2s)-Glycidyl indol-4-yl ether is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2s)-Glycidyl indol-4-yl ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2s)-Glycidyl indol-4-yl ether including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(2s)-Glycidyl indol-4-yl ether

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

4-[[(2S)-oxiran-2-yl]methoxy]-1H-indole

InChI

InChI=1S/C11H11NO2/c1-2-10-9(4-5-12-10)11(3-1)14-7-8-6-13-8/h1-5,8,12H,6-7H2/t8-/m0/s1

InChI Key

CTWQPSSVUYPWOM-QMMMGPOBSA-N

Isomeric SMILES

C1[C@H](O1)COC2=CC=CC3=C2C=CN3

Canonical SMILES

C1C(O1)COC2=CC=CC3=C2C=CN3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-hydroxy indole (0.08 g, mmol) was dissolved in dimethylformamide (1.5 mL). Sodium hydride (0.02 g, 0.51 mmol) was slowly added to the reaction mixture followed by addition of (R)-glycidyl 3-nitrobenzene sulfonate (0.132, 0.51 mmol). A red color appeared. After 3 hour the reaction mixture was poured into a separatory funnel and ethyl acetate (100 mL) was added. The organic layer was washed 3 times with a 10% solution of sodium carbonate in water. The aqueous layers were discarded, the organic layer was dried with sodium sulfate and the solvent was removed by reduced pressure to yield crude product. The crude product was dissolved in ethyl acetate, Celite® (approximately 3 grams) was added, followed by removal of the solvent under reduced pressure. The Celite®/reaction mixture was loaded into an Isco solid phase loading cartridge. Flash chromatography was carried out using an Isco Companion automated chromatography system, silica column (4 g), initially holding at 5% ethyl acetate in heptane for 3 column volumes, increasing the ethyl acetate concentration to 60% over 40 column volumes, holding at 60% ethyl acetate for 10 more column volumes to yield the title compound as a residue.
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0.08 g
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reactant
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1.5 mL
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0.02 g
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0.51 mmol
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reactant
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crude product
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100 mL
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Synthesis routes and methods II

Procedure details

To a solution of 4-hydroxyindole (0.50 g, 3.8 mmol) in dimethylsulfoxide (10 mL) at 45° C. were added potassium hydroxide (0.43 g, 7.6 mmol) and then epichlorohydrin (1.4 g, 15.2 mmol). After being stirred at 45° C. for 4 h, the reaction mixture was diluted with a saturated solution of NH4Cl and extracted with diethyl ether (3×50 mL). The combined organic layers were dried with Na2SO4, and concentrated. The residue was purified by column chromatography on silica gel with benzene/acetone mixtures to give the glycidyl 4-indolyl ether (compound 1a) (0.75 g, quant) as a colorless oil. See FIG. 18.
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0.5 g
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reactant
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0.43 g
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10 mL
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1.4 g
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reactant
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

4-Hydroxy indole is allowed to react with epichlorohydrin to give 4-(2,3-epoxypropoxy)indole, (cf. Netherlands Pat. No. 6,601,040).
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